5-Amino-2-ethoxyphenol
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Overview
Description
5-Amino-2-ethoxyphenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethoxyphenol can be achieved through several methods. One common approach involves the nitration of 2-ethoxyphenol to form 5-nitro-2-ethoxyphenol, followed by reduction to yield the desired aminophenol. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
5-Amino-2-ethoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in biochemical assays and as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-ethoxyphenol involves its interaction with various molecular targets and pathways. The amino group and phenol ring can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxyphenol: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.
2-Amino-4-methoxyphenol: Another aminophenol with different substitution patterns on the phenol ring.
2-Amino-5-methylphenol: Contains a methyl group (-CH3) instead of an ethoxy group.
Uniqueness
5-Amino-2-ethoxyphenol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
55274-57-2 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-amino-2-ethoxyphenol |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2,9H2,1H3 |
InChI Key |
KCLGEGXLEVIQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
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